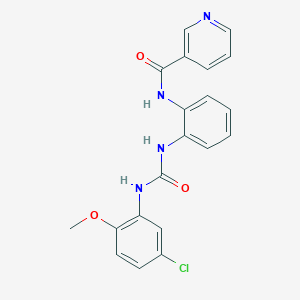
N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)nicotinamide, commonly known as CMU-1, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Herbicidal Activity
N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)nicotinamide is part of a class of compounds that have been explored for their potential use in agriculture, particularly as herbicides. A study on the synthesis, crystal structure, and herbicidal activity of similar N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid highlighted the potential of these compounds in controlling weed growth. Some derivatives exhibited excellent herbicidal activity against various plants, suggesting that compounds with a similar structure could be developed as new herbicides targeting specific weeds (Chen Yu et al., 2021).
Antineoplastic Activities
Research into the antineoplastic activities of nicotinamide derivatives, including those similar to this compound, has shown moderate activity against certain types of cancer. Studies on 6-substituted nicotinamides have reported preliminary screenings against transplanted Walker rat carcinoma and mouse lymphoid leukemia, L 1210, indicating potential therapeutic applications in cancer treatment (W. Ross, 1967).
Induction of Apoptosis in Cancer Cells
Further investigations have identified N-phenyl nicotinamides as potent inducers of apoptosis in cancer cells. A series of these compounds has been shown to significantly increase the potency of inducing apoptosis, with specific derivatives demonstrating high effectiveness in caspase activation assays and growth inhibition tests on breast cancer cells. This suggests a promising direction for developing novel anticancer agents based on N-phenyl nicotinamide structures (S. Cai et al., 2003).
Metabolic Effects in Cancer Therapy
The role of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, related to the biochemical pathway involving nicotinamide, in cancer therapy has been explored. Inhibition of NAMPT affects the metabolic state of cancer cells, leading to reduced proliferation and induced apoptosis. Studies on the metabolic effects of NAMPT inhibition in human cancer cells have provided insight into potential therapeutic strategies that target cellular metabolism to combat cancer (V. Tolstikov et al., 2014).
Safety and Hazards
The safety and hazards associated with N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)nicotinamide are not detailed in the retrieved sources. Sigma-Aldrich, a supplier of similar compounds, states that they sell their products as-is and make no representation or warranty whatsoever with respect to their products .
Eigenschaften
IUPAC Name |
N-[2-[(5-chloro-2-methoxyphenyl)carbamoylamino]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3/c1-28-18-9-8-14(21)11-17(18)25-20(27)24-16-7-3-2-6-15(16)23-19(26)13-5-4-10-22-12-13/h2-12H,1H3,(H,23,26)(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVBZLQAZMPMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2532580.png)
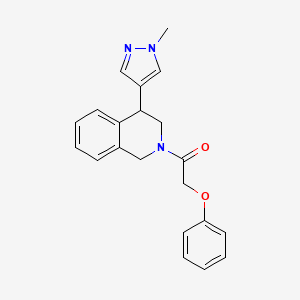
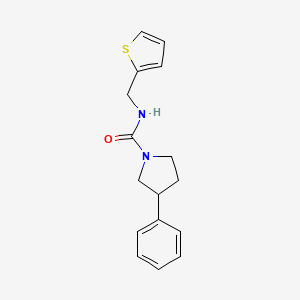
![2-(2,4-dichlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide](/img/structure/B2532583.png)
![6-Oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2532584.png)
![5-hexyl-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2532586.png)
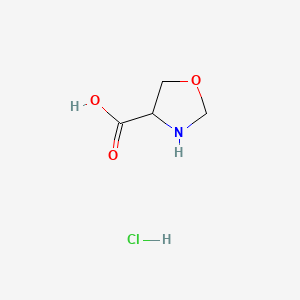
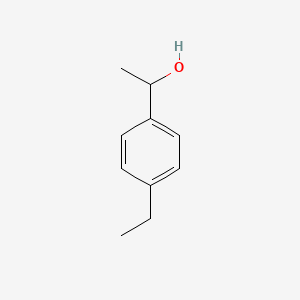
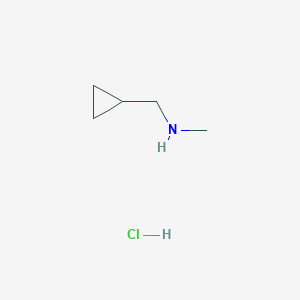
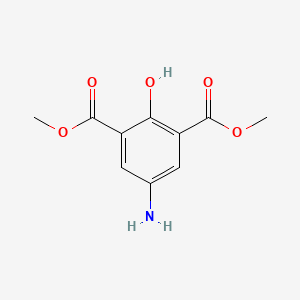
![N-benzyl-2-[[3-[(2-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2532597.png)
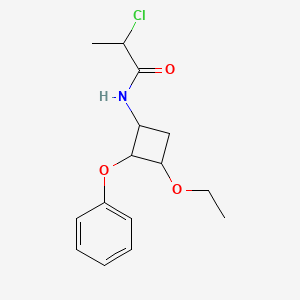
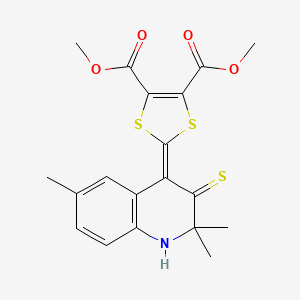
![4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2532602.png)